molecular formula C31H32N2O3 B11621135 1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone

1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone

Cat. No.: B11621135
M. Wt: 480.6 g/mol
InChI Key: RDQCIVDIVFLDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone involves several steps:

    Acylation: The starting material, cyclohexyl carboxylic acid, is acylated using phosphorus trichloride at 35°C to form cyclohexyl carbonyl chloride.

    Friedel-Crafts Reaction: The cyclohexyl carbonyl chloride is then reacted with benzene in the presence of aluminum chloride at 5-10°C to form cyclohexyl phenyl ketone.

    Hydrolysis: The resulting product is hydrolyzed using dilute hydrochloric acid to obtain cyclohexyl phenyl ketone.

    Chlorination: The ketone is chlorinated at 60°C to form 1-chlorocyclohexyl phenyl ketone.

    Base Hydrolysis: The chlorinated product is subjected to base hydrolysis to yield 1-hydroxycyclohexyl phenyl ketone.

    Final Steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-hydroxycyclohexyl phenyl ketone
  • 4-methylacetophenone
  • 1-(4-methylphenyl)ethanone

Uniqueness

1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone is unique due to its complex structure, which includes multiple functional groups and aromatic rings.

Properties

Molecular Formula

C31H32N2O3

Molecular Weight

480.6 g/mol

IUPAC Name

5-acetyl-9-(4-methylphenyl)-6-(4-propan-2-yloxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H32N2O3/c1-19(2)36-25-15-13-23(14-16-25)31-30-27(32-26-7-5-6-8-28(26)33(31)21(4)34)17-24(18-29(30)35)22-11-9-20(3)10-12-22/h5-16,19,24,31-32H,17-18H2,1-4H3

InChI Key

RDQCIVDIVFLDMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C)C5=CC=C(C=C5)OC(C)C)C(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.